6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one
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Overview
Description
6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one is a quinazolinone derivative, which belongs to a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the amidation of anthranilic acid ester using 2-chloroacetylchloride, followed by cyclization to form the quinazolinone core . Another efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core to yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives inhibit biofilm formation in bacteria by targeting quorum sensing transcriptional regulators . In cancer research, these compounds may induce cell cycle arrest and apoptosis by binding to specific sites on microtubules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one include other quinazolinone derivatives such as:
- 2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 3H-quinazolin-4-one
- 2-alkoxy-3H-quinazolin-4-ones
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of methoxy and phenylmethoxy groups may enhance its interaction with biological targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-methoxy-7-phenylmethoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 |
InChI Key |
UGZIZDYPILJDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C=C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
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